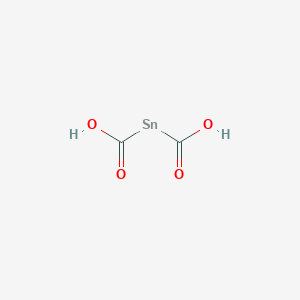
Dicarboxytin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarboxytin is a chemical compound characterized by the presence of two carboxyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarboxytin can be synthesized through various methods, including the reaction of tin salts with carboxylic acids. One common method involves the reaction of tin(IV) chloride with carboxylic acids under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the this compound compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using tin salts and carboxylic acids. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dicarboxytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin.
Substitution: this compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Dicarboxytin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the development of new chemical reactions and materials.
Biology: this compound compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dicarboxytin involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to proteins and enzymes, affecting their function and activity. The carboxyl groups play a crucial role in these interactions, facilitating binding and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Monocarboxytin: Contains only one carboxyl group attached to tin.
Tricarboxytin: Contains three carboxyl groups attached to tin.
Organotin Compounds: A broad class of compounds with organic groups attached to tin.
Uniqueness of Dicarboxytin
This compound is unique due to the presence of two carboxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to monocarboxytin and tricarboxytin. The balance between stability and reactivity makes this compound particularly valuable in both research and industrial contexts.
Properties
Molecular Formula |
C2H2O4Sn |
|---|---|
Molecular Weight |
208.74 g/mol |
IUPAC Name |
dicarboxytin |
InChI |
InChI=1S/2CHO2.Sn/c2*2-1-3;/h2*(H,2,3); |
InChI Key |
HESRHWIYJMGPEI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)[Sn]C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















